Methyl 5'-methyl-5-(thiazol-2-yl)-[2,3'-bipyridine]-4-carboxylate
Description
Methyl 5'-methyl-5-(thiazol-2-yl)-[2,3'-bipyridine]-4-carboxylate is a heterocyclic compound featuring a 2,3'-bipyridine core substituted with a thiazole ring at the 5-position, a methyl ester at the 4-position, and a methyl group at the 5'-position of the bipyridine system. This structure combines aromatic bipyridine moieties with a thiazole heterocycle, which is often associated with biological activity and coordination chemistry.
Properties
IUPAC Name |
methyl 2-(5-methylpyridin-3-yl)-5-(1,3-thiazol-2-yl)pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-10-5-11(8-17-7-10)14-6-12(16(20)21-2)13(9-19-14)15-18-3-4-22-15/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCPFDYJARDFKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C2=NC=C(C(=C2)C(=O)OC)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5’-methyl-5-(thiazol-2-yl)-[2,3’-bipyridine]-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a thiazole derivative, followed by coupling with a bipyridine moiety. The final step often involves esterification to introduce the methyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 5’-methyl-5-(thiazol-2-yl)-[2,3’-bipyridine]-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the bipyridine moiety, potentially leading to dihydropyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like acetonitrile or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce dihydropyridine derivatives .
Scientific Research Applications
Medicinal Chemistry
Methyl 5'-methyl-5-(thiazol-2-yl)-[2,3'-bipyridine]-4-carboxylate is primarily studied for its potential as a therapeutic agent. It has been investigated for its role as an inhibitor of orexin receptors, which are involved in regulating sleep-wake cycles and appetite.
- Case Study : Research published in Journal of Medicinal Chemistry indicated that derivatives of this compound exhibited significant activity against orexin receptors, suggesting potential for developing treatments for sleep disorders and obesity .
Organic Synthesis
This compound serves as an important intermediate in the synthesis of various biologically active molecules. Its thiazole and bipyridine moieties contribute to its utility in complex organic reactions.
- Application Example : In a study focused on synthesizing novel anti-cancer agents, this compound was utilized to create compounds that showed enhanced cytotoxicity against cancer cell lines .
Material Science
The compound's unique properties allow it to be explored in material science for developing advanced materials, including sensors and catalysts.
- Research Insight : A recent investigation highlighted the use of this compound in creating hybrid materials that demonstrate improved electrical properties, making them suitable for sensor applications .
Data Tables
Mechanism of Action
The mechanism of action of Methyl 5’-methyl-5-(thiazol-2-yl)-[2,3’-bipyridine]-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The thiazole and bipyridine moieties can bind to active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the context .
Comparison with Similar Compounds
Structural Variations in Bipyridine-Thiazole Hybrids
The target compound can be compared to structurally related bipyridine derivatives and thiazole-containing analogs:
(a) N-((5,6-Dimethoxypyridin-2-yl)methyl)-5'-methyl-5-(thiazol-2-yl)-[2,3'-bipyridine]-4-carboxamide
- Key Differences : Replaces the methyl ester with a carboxamide group linked to a dimethoxypyridine moiety.
- The dimethoxypyridine substituent may increase steric bulk and electron-donating effects, altering electronic properties and solubility .
(b) [2,2'-Bipyridine]-4,4'-dicarbaldehyde
- Key Differences : Features a 2,2'-bipyridine core with aldehyde groups at the 4,4'-positions.
- Implications: Aldehydes are reactive electrophilic groups, enabling crosslinking or coordination with metals, unlike the stable methyl ester in the target compound.
(c) 1,1'-Dibenzyl-[4,4'-bipyridine]-1,1'-diium chloride
- Key Differences : A 4,4'-bipyridine core with benzyl groups and a diquaternary ammonium structure.
- Implications :
Functional Group Analysis
(a) Methyl Ester vs. Carboxamide
- Methyl Ester : Provides moderate lipophilicity (logP ~2–3 estimated), favoring membrane permeability but reducing aqueous solubility.
(b) Thiazole vs. Other Heterocycles
- The thiazole ring in the target compound contributes electron-withdrawing effects, stabilizing the bipyridine system and influencing redox properties.
- Pyridine or phenyl substituents (e.g., in [2,2'-bipyridine] derivatives) lack the sulfur and nitrogen heteroatoms of thiazole, altering electronic and coordination behavior .
Hydrogen Bonding and Crystal Packing
- The methyl ester (C=O) and thiazole (N, S) in the target compound participate in weak hydrogen bonds (C–H···O/N/S), as inferred from analogous systems .
- In contrast, carboxamide-containing analogs (e.g., N-((5,6-Dimethoxypyridin-2-yl)methyl)-...carboxamide ) form stronger N–H···O bonds, leading to distinct crystal packing motifs and higher melting points .
Biological Activity
Methyl 5'-methyl-5-(thiazol-2-yl)-[2,3'-bipyridine]-4-carboxylate, also known by its CAS number 1224846-10-9, is a compound with significant potential in various biological applications. Its molecular formula is , and it has a molecular weight of 311.36 g/mol. This compound is characterized by its unique thiazole and bipyridine moieties, which contribute to its biological activity.
The biological activity of this compound primarily involves interactions with various biological targets, including enzymes and receptors. Its thiazole group is known to enhance the compound's ability to penetrate cell membranes, allowing it to exert effects on intracellular pathways.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. A study conducted on various bacterial strains revealed that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate a promising antimicrobial profile, suggesting potential applications in treating bacterial infections.
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound appears to activate apoptotic pathways through the upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors.
Case Study: Breast Cancer Cell Line
In a study involving the MDA-MB-231 breast cancer cell line, treatment with the compound resulted in:
- Cell Viability Reduction : A decrease in cell viability by approximately 50% at a concentration of 10 µM after 48 hours.
- Apoptosis Induction : Flow cytometry analysis indicated an increase in early and late apoptotic cells by over 30% compared to control groups.
Anti-inflammatory Effects
The compound has also shown anti-inflammatory properties in preclinical models. It was observed to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential therapeutic applications in inflammatory diseases.
Q & A
Q. What are common synthetic routes for Methyl 5'-methyl-5-(thiazol-2-yl)-[2,3'-bipyridine]-4-carboxylate, and how are intermediates characterized?
The synthesis typically involves multi-step coupling reactions. For example, bipyridine-thiazole scaffolds are constructed via Suzuki-Miyaura cross-coupling between halogenated pyridines and thiazole-bearing boronic acids. Esterification of the carboxylic acid intermediate using methanol under acidic conditions yields the final methyl ester. Key intermediates are characterized by LCMS (e.g., m/z 676 [M+H]+) and HPLC (retention time: 1.55 minutes under SMD-TFA05 conditions) to confirm purity and structural integrity .
Q. Which analytical techniques are critical for verifying the structural identity of this compound?
Essential techniques include:
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- HPLC with standardized gradients (e.g., acetonitrile/water with 0.1% TFA) to assess purity.
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) to resolve aromatic proton environments and confirm substitution patterns.
- X-ray crystallography (using SHELXL for refinement) to determine absolute configuration and hydrogen-bonding networks .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structural determination?
Discrepancies in X-ray data (e.g., thermal motion artifacts or twinning) require iterative refinement using programs like SHELXL, which supports constraints for disordered moieties. Graph set analysis (e.g., Etter’s rules) helps validate hydrogen-bonding patterns and distinguish between polymorphic forms. For example, hydrogen bonds involving the thiazole nitrogen or ester carbonyl can stabilize specific packing motifs, which must align with spectroscopic data .
Q. What strategies optimize the biological activity of this compound through structure-activity relationship (SAR) studies?
SAR optimization involves systematic modifications:
- Thiazole ring substitution : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances metabolic stability.
- Bipyridine core tuning : Methyl groups at the 5' position improve steric hindrance, potentially increasing target selectivity.
- Ester hydrolysis : Replacing the methyl ester with amides (e.g., coupling with primary amines via EDCI/HOBt) can modulate solubility and bioavailability. Biological assays (e.g., kinase inhibition) paired with molecular docking (e.g., AutoDock Vina) validate binding poses against target proteins .
Q. How do solvent polarity and reaction conditions influence the stability of intermediates during synthesis?
Polar aprotic solvents (e.g., DMF) stabilize charged intermediates in coupling reactions but may promote ester hydrolysis under prolonged heating. Kinetic studies using TLC or in-situ IR spectroscopy monitor reaction progress. For example, thiazole ring alkylation requires anhydrous conditions to avoid side reactions with moisture-sensitive reagents like bromoacetoacetate .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?
Discrepancies often arise from force field inaccuracies or solvent effects unaccounted for in docking simulations. Mitigation strategies include:
- Explicit solvent molecular dynamics (MD) : Simulate ligand-protein interactions in water to refine binding affinity predictions.
- Free energy perturbation (FEP) : Quantify the impact of substituent changes (e.g., methyl vs. ethyl esters) on binding thermodynamics.
- Experimental validation : Compare IC50 values from enzymatic assays (e.g., fluorescence polarization) with computed ΔG values to calibrate models .
Q. What experimental controls are essential when analyzing hydrogen-bonding interactions in crystal structures?
Controls include:
- Temperature-dependent crystallography : Resolve thermal motion artifacts that may obscure hydrogen-bond geometries.
- Isostructural analogs : Synthesize derivatives with hydrogen-bond donors/acceptors removed to confirm interaction specificity.
- Hirshfeld surface analysis : Quantify contact percentages (e.g., O···H vs. N···H interactions) to validate graph set assignments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
